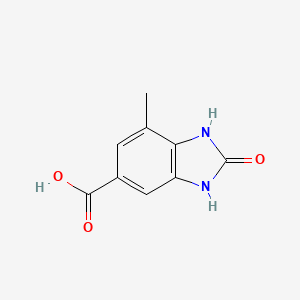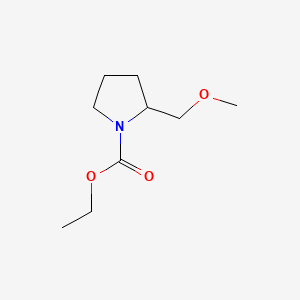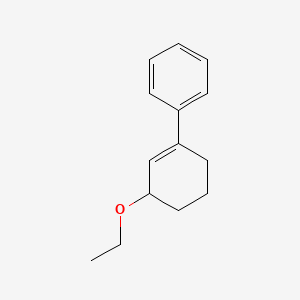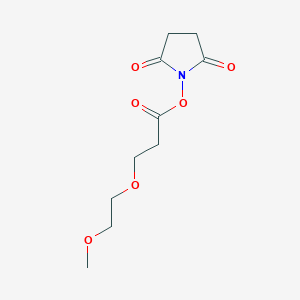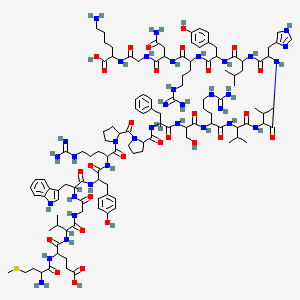
Myelin Oligodendrocyte Glycoprotein (35-55) (human)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Myelin Oligodendrocyte Glycoprotein (35-55) (human) is a peptide fragment derived from the larger myelin oligodendrocyte glycoprotein. This glycoprotein is a minor component of the myelin sheath, which insulates nerve fibers in the central nervous system. Myelin Oligodendrocyte Glycoprotein (35-55) (human) is known for its role in autoimmune diseases, particularly multiple sclerosis, where it serves as a target for immune responses .
Mechanism of Action
Target of Action
Myelin Oligodendrocyte Glycoprotein (MOG) (35-55) (human) is a minor component of the Central Nervous System (CNS) myelin . It is solely expressed at the outermost surface of myelin sheaths and oligodendrocyte membranes . This makes MOG a potential target of cellular and humoral immune responses in inflammatory demyelinating diseases .
Mode of Action
MOG (35-55) interacts with its targets, inducing strong T and B cell responses . It has been shown to suppress antigen-specific T cell responses associated with autoimmune demyelination . This interaction results in changes in the immune response, potentially leading to the development of therapies for multiple sclerosis .
Biochemical Pathways
The interaction of MOG (35-55) with T and B cells affects the immune response pathways. It has been demonstrated that MOG (35-55) suppresses antigen-specific T cell responses associated with autoimmune demyelination . This suppression can alter the course of inflammatory demyelinating diseases, such as multiple sclerosis .
Pharmacokinetics
It is known that peptides like mog (35-55) can be presented to t cells by dendritic cells, which can influence their bioavailability and efficacy .
Result of Action
The result of MOG (35-55) action is a suppressive shift in secreted cytokines, mainly due to increased TGF-β1 levels . This leads to an increase in memory CD4+ T cells compared to memory CD8+ T cells . The overall effect is a suppression of the immune response, which can be beneficial in the treatment of autoimmune diseases like multiple sclerosis .
Action Environment
The action of MOG (35-55) can be influenced by the environment in which it is present. For example, the presence of other immune cells, such as dendritic cells, can influence the efficacy of MOG (35-55) in suppressing the immune response . Additionally, factors such as the presence of other cytokines can also influence the action of MOG (35-55) .
Biochemical Analysis
Biochemical Properties
Myelin Oligodendrocyte Glycoprotein (35-55) (human) has been shown to suppress antigen-specific T cell responses associated with autoimmune demyelination . It interacts with various biomolecules, including enzymes and proteins, within the immune system. For instance, it has been found to induce strong T and B cell responses .
Cellular Effects
Myelin Oligodendrocyte Glycoprotein (35-55) (human) has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to suppress antigen-specific T cell responses .
Molecular Mechanism
The molecular mechanism of action of Myelin Oligodendrocyte Glycoprotein (35-55) (human) involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Myelin Oligodendrocyte Glycoprotein (35-55) (human) change over time. It has been observed that this compound suppresses antigen-specific T cell responses associated with autoimmune demyelination .
Dosage Effects in Animal Models
The effects of Myelin Oligodendrocyte Glycoprotein (35-55) (human) vary with different dosages in animal models. It has been shown to induce T cell-mediated multiple sclerosis in animal models .
Metabolic Pathways
Myelin Oligodendrocyte Glycoprotein (35-55) (human) is involved in various metabolic pathways. It interacts with enzymes and cofactors within these pathways .
Transport and Distribution
Myelin Oligodendrocyte Glycoprotein (35-55) (human) is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, influencing its localization or accumulation .
Subcellular Localization
Myelin Oligodendrocyte Glycoprotein (35-55) (human) is localized to oligodendrocytes and the outermost surface of myelin sheaths . This localization affects its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Myelin Oligodendrocyte Glycoprotein (35-55) (human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of Myelin Oligodendrocyte Glycoprotein (35-55) (human) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Myelin Oligodendrocyte Glycoprotein (35-55) (human) can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs for research purposes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Specific amino acid derivatives and coupling reagents used in SPPS.
Major Products Formed
The major products formed from these reactions are typically modified versions of the original peptide, which can be used to study structure-function relationships or to develop therapeutic analogs .
Scientific Research Applications
Myelin Oligodendrocyte Glycoprotein (35-55) (human) is widely used in scientific research, particularly in the study of autoimmune diseases like multiple sclerosis. Its applications include:
Immunology: Used to induce experimental autoimmune encephalomyelitis (EAE) in animal models, mimicking multiple sclerosis.
Neuroscience: Studying the role of myelin and oligodendrocytes in the central nervous system.
Therapeutics: Developing potential treatments for demyelinating diseases by targeting immune responses against this peptide.
Comparison with Similar Compounds
Similar Compounds
Myelin Basic Protein (MBP): Another myelin protein involved in autoimmune responses.
Proteolipid Protein (PLP): A major component of the myelin sheath, also targeted in demyelinating diseases.
Uniqueness
Myelin Oligodendrocyte Glycoprotein (35-55) (human) is unique due to its specific role in the immune response associated with multiple sclerosis. Unlike other myelin proteins, it is highly immunogenic and can induce strong T and B cell responses, making it a valuable tool for studying autoimmune mechanisms and developing targeted therapies .
Properties
IUPAC Name |
(2S)-6-amino-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C120H179N35O28S/c1-63(2)50-82(104(169)145-83(52-68-32-36-72(157)37-33-68)105(170)141-77(27-17-44-131-118(124)125)101(166)147-88(56-92(123)159)100(165)135-59-93(160)138-81(117(182)183)26-15-16-43-121)144-109(174)87(55-71-58-130-62-137-71)149-113(178)97(65(5)6)153-114(179)98(66(7)8)152-102(167)78(28-18-45-132-119(126)127)142-110(175)89(61-156)150-107(172)85(51-67-22-11-10-12-23-67)148-111(176)90-30-20-47-154(90)116(181)91-31-21-48-155(91)115(180)80(29-19-46-133-120(128)129)143-106(171)84(53-69-34-38-73(158)39-35-69)146-108(173)86(54-70-57-134-76-25-14-13-24-74(70)76)139-94(161)60-136-112(177)96(64(3)4)151-103(168)79(40-41-95(162)163)140-99(164)75(122)42-49-184-9/h10-14,22-25,32-39,57-58,62-66,75,77-91,96-98,134,156-158H,15-21,26-31,40-56,59-61,121-122H2,1-9H3,(H2,123,159)(H,130,137)(H,135,165)(H,136,177)(H,138,160)(H,139,161)(H,140,164)(H,141,170)(H,142,175)(H,143,171)(H,144,174)(H,145,169)(H,146,173)(H,147,166)(H,148,176)(H,149,178)(H,150,172)(H,151,168)(H,152,167)(H,153,179)(H,162,163)(H,182,183)(H4,124,125,131)(H4,126,127,132)(H4,128,129,133)/t75-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,96-,97-,98-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTWEKCSWFQBIT-RVMQXVHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CNC=N2)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C120H179N35O28S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2592.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1,1-Biphenyl]-4-carboxylic acid,2,6-dihydroxy-](/img/structure/B575320.png)

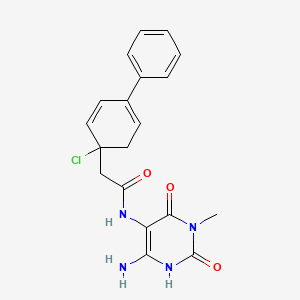
![2-Methyl-4,5-dihydropyrazolo[1,5-a]quinoxaline](/img/structure/B575327.png)
